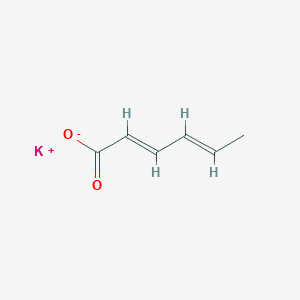

potassium;(2E,4E)-hexa-2,4-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “potassium;(2E,4E)-hexa-2,4-dienoate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of compound “potassium;(2E,4E)-hexa-2,4-dienoate” involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions: Compound “potassium;(2E,4E)-hexa-2,4-dienoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.

Aplicaciones Científicas De Investigación

Food Preservation

Antimicrobial Agent

Potassium sorbate is primarily utilized as a food preservative. It inhibits the growth of molds, yeast, and some bacteria, thereby extending the shelf life of food products. Its effectiveness is attributed to its ability to disrupt cellular functions in microorganisms. Studies have shown that potassium sorbate can significantly reduce spoilage organisms in various food matrices, including dairy products, baked goods, and beverages .

Mechanism of Action

The mechanism involves the inhibition of enzymes related to glycolysis and the Krebs cycle in microorganisms. For instance, it binds to key enzymes such as enolase and malate dehydrogenase, effectively blocking their active sites and preventing metabolic processes essential for microbial growth .

Agricultural Applications

Fungicide Properties

Research indicates that potassium sorbate exhibits fungistatic properties against various soil-borne pathogens. In vitro studies demonstrated that concentrations as low as 0.05% can inhibit fungal growth by 50%, while higher concentrations (0.5% - 1.5%) can completely suppress mycelial growth of pathogens like Fusarium and Rhizoctonia . This makes it a valuable tool for managing plant diseases.

Post-Harvest Treatment

Potassium sorbate has been applied to extend the shelf life of fruits and vegetables post-harvest. For example, treating tomatoes with potassium sorbate resulted in significant reductions in disease severity caused by pathogens such as Verticillium and Fusarium . Additionally, its application on packaging materials has been shown to delay mold growth on berries, enhancing their marketability .

Pharmaceutical Applications

Use in Medications

In the pharmaceutical industry, potassium sorbate is being explored as a substitute for antibiotics in liquid livestock medications. Its non-toxic nature and ability to break down into harmless by-products make it an attractive alternative for promoting animal health without contributing to antibiotic resistance .

Safety Profile

Extensive studies have confirmed the safety of potassium sorbate at various concentrations. Toxicological assessments indicate that it has a high NOAEL (No Observed Adverse Effect Level), making it suitable for long-term use in both food and pharmaceutical applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Efficacy/Notes |

|---|---|---|

| Food Preservation | Antimicrobial agent | Inhibits molds and yeast; extends shelf life |

| Agriculture | Fungicide against soil-borne pathogens | Effective at low concentrations; reduces disease severity |

| Pharmaceuticals | Substitute for antibiotics | Non-toxic; safe for livestock medications |

Case Studies

- Food Industry : A study conducted by Santiesteban-López et al. (2009) demonstrated that potassium sorbate effectively inhibited the growth of Escherichia coli in dairy products when used at appropriate concentrations.

- Agricultural Research : El-Mougy et al. (2004) reported that soaking seeds in potassium sorbate solution followed by foliar application significantly reduced fungal infections in crops.

- Pharmaceutical Development : The USDA's technical advisory panel highlighted the potential of potassium sorbate as a safer alternative to traditional antibiotics in livestock feed formulations .

Mecanismo De Acción

The mechanism of action of compound “potassium;(2E,4E)-hexa-2,4-dienoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.

Comparación Con Compuestos Similares

Compound “potassium;(2E,4E)-hexa-2,4-dienoate” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compound A: Known for its similar structure but different functional groups, leading to distinct properties and applications.

Compound B: Shares a similar mechanism of action but differs in its potency and selectivity.

Compound C: Exhibits comparable chemical reactivity but is used in different industrial applications.

By comparing these compounds, researchers can better understand the advantages and limitations of compound “this compound” and explore new ways to utilize its unique properties.

Propiedades

IUPAC Name |

potassium;(2E,4E)-hexa-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHXKFHOYLYRE-STWYSWDKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.